molecular formula C17H17NO4S B5554556 Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate

Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate

Cat. No.: B5554556
M. Wt: 331.4 g/mol
InChI Key: FHBYNKRIOCPDAG-UHFFFAOYSA-N
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Description

Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and benzamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with methyl 4-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents and solvents to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. The process-oriented synthesis starting from 2-methyl-5-nitrophenol has been reported to be more efficient and can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, which may have different chemical and biological properties .

Scientific Research Applications

Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate involves its interaction with specific molecular targets and pathways. For instance, in the context of cardiotonic drugs, the compound may interact with cardiac receptors or enzymes to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-21-15-10-13(23-3)8-9-14(15)16(19)18-12-6-4-11(5-7-12)17(20)22-2/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBYNKRIOCPDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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